2,2-diphenyl-N-(2-thienylmethyl)acetamide

Lipophilicity LogP Drug design

Sourcing a CNS-penetrant diphenylacetamide with balanced permeability-efflux properties often proves challenging. This compound directly addresses that gap. • LogP 3.61 & single HBD enable passive BBB transit (CNS MPO ≈4.2). • PSA 57 Ų avoids P-gp recognition; thiophene ring permits late-stage electrophilic diversification. • Predicted BCF 812.68 (pH 7.4) supports use as a high-BCF reference for environmental fate method development. Supplied with batch-specific QC documentation for immediate procurement.

Molecular Formula C19H17NOS
Molecular Weight 307.4 g/mol
CAS No. 545372-77-8
Cat. No. B4863580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(2-thienylmethyl)acetamide
CAS545372-77-8
Molecular FormulaC19H17NOS
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C19H17NOS/c21-19(20-14-17-12-7-13-22-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,20,21)
InChIKeyQNWFQJRFHHGOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-N-(2-thienylmethyl)acetamide: Physicochemical Identity and Properties


2,2-Diphenyl-N-(2-thienylmethyl)acetamide (CAS 545372-77-8) is a synthetic small-molecule diphenylacetamide derivative with molecular formula C19H17NOS, average mass 307.409 Da, and the IUPAC name 2,2-diphenyl-N-(thiophen-2-ylmethyl)acetamide . It belongs to the broader diphenylacetamide class, which has yielded pharmacologically active agents such as modafinil (wakefulness promoter), darifenacin (muscarinic M3 antagonist), and CXCR7 β-arrestin antagonists [1]. The compound features a diphenylmethyl moiety linked to an acetamide core with an N-(2-thienylmethyl) side chain, a structural arrangement that differentiates it from both simpler N-alkyl and more complex N-heterocyclic diphenylacetamide congeners and establishes a distinct lipophilicity-hydrophilicity profile relevant to CNS drug design, biochemical tool development, and specialty intermediate procurement [2].

Scaffold Diphenylacetamide with N-thienylmethyl side chain for CNS probe design
Profile Neutral, balanced lipophilicity–polar surface area supporting CNS penetration studies
Procurement Specialty intermediate for medicinal chemistry and environmental fate libraries

2,2-Diphenyl-N-(2-thienylmethyl)acetamide: Why Generic Substitution Fails


Simple diphenylacetamide analogs are not functionally interchangeable with 2,2-diphenyl-N-(2-thienylmethyl)acetamide due to profound differences in lipophilicity, polar surface area, and hydrogen-bonding architecture. The thienylmethyl substitution on the amide nitrogen simultaneously elevates LogP by approximately 1.5 log units relative to unsubstituted 2,2-diphenylacetamide while preserving a hydrogen-bond donor count of one (vs. two for the parent), and extends the polar surface area from 43 Ų to 57 Ų . These coordinated property shifts are not achievable through simple N-alkylation (e.g., N-methyl or N-ethyl variants), which predominantly modulate LogP upward without the PSA and topological benefits conferred by the thiophene ring. Consequently, replacing this compound with a generic diphenylacetamide scaffold risks altering membrane permeability, target-binding kinetics, and metabolic stability in ways that cannot be compensated by downstream formulation adjustments alone [1]. The quantitative evidence below establishes the specific points of divergence that dictate scientific selection.

Lipophilicity shift

Simple N-alkyl analogs cannot replicate the combined LogP–PSA adjustment conferred by the thiophene ring, altering membrane partitioning.

Hydrogen-bond donor count

Replacement with primary amide (2 HBD) variants may reduce passive permeability relative to the single-HBD target compound.

Conformational restriction

Scaffolds lacking the methylene-thiophene linker offer fewer rotatable bonds, potentially limiting target-binding conformational sampling.

2,2-Diphenyl-N-(2-thienylmethyl)acetamide: Quantitative Property Comparison


Lipophilicity (LogP) Comparison with Key Analogs

The target compound exhibits an ACD/LogP of 3.61, which is 1.52 log units higher than 2,2-diphenylacetamide (LogP = 2.09) and 3.19 log units higher than N-(2-thienylmethyl)acetamide (LogP = 0.42), all predicted using the same ACD/Labs Percepta version 14.00 platform . This pronounced lipophilicity gain is attributable to the combined hydrophobic contributions of the diphenyl and thiophene moieties and cannot be replicated by simple N-methyl or N-ethyl substitution on the diphenylacetamide core [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP +1.52 vs parent
Reported CNS penetration research context
ACD/Labs prediction; neutral species
Lipophilicity LogP Drug design

Hydrogen-Bond Donor Count Difference vs. Parent Compound

2,2-Diphenyl-N-(2-thienylmethyl)acetamide possesses exactly one hydrogen-bond donor (the secondary amide NH), whereas the parent 2,2-diphenylacetamide contains two HBDs (primary amide NH2) . Per Christopher Lipinski's Rule of Five analysis, a reduction from two to one HBD improves passive membrane permeability while maintaining compliance (zero Rule of Five violations for both compounds) [1]. This single-HBD architecture is shared with modafinil (also one HBD) but is achieved without the metabolically labile sulfoxide group present in modafinil.

H-Bond Donors
Class-level inference
1 HBD (vs 2 in parent)
Supports passive permeability assay context
Rule of Five framework
Hydrogen bonding Permeability ADME

Polar Surface Area and CNS MPO Score Comparison

The target compound has a predicted PSA of 57 Ų, which is 14 Ų higher than 2,2-diphenylacetamide (PSA = 43 Ų) and equivalent to N-(2-thienylmethyl)acetamide (PSA = 57 Ų) . This intermediate PSA value (within the 40–90 Ų window desirable for CNS penetration) combined with a LogP of 3.61 yields a CNS MPO desirability score of approximately 4.2 on the Wager scale, compared to approximately 3.8 for 2,2-diphenylacetamide (LogP 2.09, PSA 43) and approximately 5.1 for N-(2-thienylmethyl)acetamide (LogP 0.42, PSA 57) [1]. The thienylmethyl group thus fine-tunes both LogP and PSA into a balanced CNS-optimized property space distinct from either parent scaffold alone.

CNS MPO Score
Class-level inference
CNS MPO ≈ 4.2 (Wager scale)
Balanced CNS property space for brain exposure studies
PSA 57 Ų, LogP 3.61
Polar surface area CNS MPO Brain penetration

Bioconcentration Factor Comparison: vs. Diphenamid

The predicted ACD/BCF (pH 7.4) for the target compound is 812.68, substantially higher than 2,2-diphenylacetamide (BCF = 36.43) and N-(2-thienylmethyl)acetamide (BCF = 3.81) . For comparison, diphenamid (N,N-dimethyl-2,2-diphenylacetamide, the commercial herbicide) has a reported experimental log Kow of 2.17 and a BCF of approximately 28–45 [1]. The 18-fold higher predicted BCF of the target compound relative to diphenamid indicates that thienylmethyl substitution on the amide nitrogen dramatically increases bioaccumulation potential, which is a critical differentiator for ecotoxicological screening and environmental fate studies.

Bioconcentration Factor
Cross-study comparable
BCF 812.68 (pH 7.4)
Environmental fate model context
18–22× higher BCF vs diphenamid
Bioconcentration Environmental fate Herbicide analog comparison

Rotatable Bond Count and Conformational Flexibility vs. Modafinil

The target compound contains five freely rotatable bonds, compared to four in modafinil and three in 2,2-diphenylacetamide . N-hydroxy-2,2-diphenylacetamide, a known class IIa HDAC inhibitor (IC50 = 0.354 μM for HDAC4), also has three rotatable bonds [1]. The additional rotational degrees of freedom in the target compound increase conformational entropy and may expand the target-binding conformational space. This property is structurally encoded by the methylene linker between the amide nitrogen and the thiophene ring, a feature absent in both modafinil (direct S–CH2–CONH2 linkage) and N-hydroxy analogs.

Rotatable Bonds
Class-level inference
5 rotatable bonds
Supports conformational diversity in SAR
May influence solubility-ligand efficiency
Conformational entropy Rotatable bonds Ligand efficiency

2,2-Diphenyl-N-(2-thienylmethyl)acetamide: Application Scenarios


CNS-Penetrant Probe Development for Target Validation

With an ACD/LogP of 3.61, a CNS MPO score of approximately 4.2, and a single hydrogen-bond donor, 2,2-diphenyl-N-(2-thienylmethyl)acetamide falls squarely within the CNS drug-like property space . Unlike 2,2-diphenylacetamide (CNS MPO ≈ 3.8, LogP 2.09, two HBDs), this compound offers the higher lipophilicity and reduced HBD count required for passive blood-brain barrier transit while retaining a PSA of 57 Ų that avoids P-gp recognition thresholds [1]. Procurement for CNS chemical biology programs should prioritize this scaffold when target engagement requires a neutral, moderately lipophilic chemotype with balanced permeability-efflux properties.

SAR Expansion for HDAC and CXCR7 Pharmacophores

The diphenylacetamide scaffold has yielded potent class IIa HDAC inhibitors (e.g., N-hydroxy-2,2-diphenylacetamide, HDAC4 IC50 = 0.354 μM) and CXCR7 β-arrestin antagonists . The thienylmethyl substituent in the target compound introduces an additional π-sulfur interaction surface and increases rotatable bond count by two relative to N-hydroxy-2,2-diphenylacetamide, potentially enabling exploration of binding-pocket topologies not accessible with simpler N-substituted analogs. This compound is therefore suited as a diversity-enhancing intermediate in medicinal chemistry campaigns targeting these protein families [1].

Environmental Fate Model with High Bioaccumulation Potential

The predicted bioconcentration factor (BCF) of 812.68 at pH 7.4 for 2,2-diphenyl-N-(2-thienylmethyl)acetamide exceeds that of the commercial herbicide diphenamid (BCF ≈ 28–45) by a factor of 18–22 . This sharp divergence makes the compound a valuable model substrate for environmental fate laboratories studying how thiophene incorporation into acetamide backbones alters bioaccumulation, sediment partitioning, and long-range transport potential compared to legacy diphenylacetamide agrochemicals [1]. Procurement for environmental chemistry studies should leverage this compound as a high-BCF reference standard for method development in LC-MS/MS bioaccumulation assays.

Synthetic Intermediate for Library Diversification

The thienylmethyl group serves as a synthetic handle amenable to electrophilic aromatic substitution at the thiophene 5-position (e.g., bromination, formylation, or Suzuki coupling), enabling late-stage diversification that is not possible with simple N-alkyl or N-phenyl diphenylacetamides . The compound's five rotatable bonds and moderate molecular weight (307.4 Da) further support its use as a core scaffold in parallel synthesis workflows where both the diphenyl and thiophene domains can be independently elaborated to generate screening libraries with CNS-relevant or agrochemical lead-like properties [1].

Application
Selection Property
Validation Focus
CNS target engagement probe
Balanced lipophilicity-PSA profile, single HBD
Brain penetration assay context
HDAC/CXCR7 pharmacophore SAR
Thienylmethyl π-surface, increased rotatable bonds
Binding-pocket topology exploration
Environmental bioaccumulation model
High predicted BCF vs legacy herbicide
Bioaccumulation assay development
Library diversification intermediate
Thiophene synthetic handle at 5-position
Late-stage functionalization compatibility
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